1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with a complex structure combining a brominated aromatic ether, a propan-2-ol backbone, and a 3,5-dimethylpiperidine moiety. The hydrochloride salt enhances its stability and modulates solubility. Its molecular formula is C₁₈H₂₇BrNO₃·HCl, with a molecular weight of 436.78 g/mol. The compound features a 2-bromophenoxy ethoxy group, which introduces steric bulk and electron-withdrawing effects, alongside the 3,5-dimethylpiperidine ring, which likely enhances lipophilicity and receptor-binding specificity.
This compound is structurally related to beta-blockers and antipsychotic agents, though its exact pharmacological profile remains under investigation. Its synthesis involves multi-step reactions, including etherification and alkylation, with stringent quality control for impurities (e.g., residual solvents or stereoisomers) .
Propriétés
IUPAC Name |
1-[2-(2-bromophenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO3.ClH/c1-14-9-15(2)11-20(10-14)12-16(21)13-22-7-8-23-18-6-4-3-5-17(18)19;/h3-6,14-16,21H,7-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHOAXODSWPTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=CC=C2Br)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₅BrClNO₂
- Molecular Weight : 378.7 g/mol
- CAS Number : 1217624-56-0
Pharmacological Activity
The biological activity of this compound has been primarily explored in the context of its effects on the central nervous system (CNS) and its potential as an anti-inflammatory agent.
1. CNS Activity
Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine moiety is known for enhancing CNS penetration and modulating neurotransmitter release.
2. Anti-inflammatory Effects
Preliminary studies suggest that 1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride may possess anti-inflammatory properties. Compounds with bromophenoxy groups have been associated with reduced expression of pro-inflammatory cytokines in vitro.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may act through the following pathways:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit NF-kB signaling pathways.
- Modulation of Neurotransmitter Release : The piperidine structure suggests potential interaction with cholinergic and dopaminergic systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride.
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Explored similar piperidine derivatives showing significant inhibition of inflammatory markers in vitro. |
| Research on Bromophenoxy Compounds | Indicated a trend towards reduced inflammation in animal models when treated with bromophenoxy derivatives. |
Toxicological Profile
While specific toxicity data for 1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is limited, structural analogs suggest a need for careful evaluation due to potential neurotoxic effects associated with high doses.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their distinguishing features are summarized below:
Notes:
- Target vs. The ethoxy spacer may also reduce metabolic degradation compared to shorter linkers .
- Target vs. Pimozide: Both share piperidine motifs, but Pimozide’s diphenylbutyl group confers potent dopamine antagonism, whereas the target’s bromophenoxy-ethoxy chain may favor adrenergic or serotonergic receptor interactions .
- Target vs. Imp. B(EP) : The target’s brominated aromatic system provides distinct electronic effects (e.g., enhanced halogen bonding) versus Imp. B’s indolyl group, which is critical for beta-adrenergic activity .
Physicochemical and Pharmacokinetic Differences
- Solubility: The target’s non-water solubility aligns with Pimozide and Imp. B(EP), suggesting formulation challenges requiring lipid-based carriers. In contrast, dihydrochloride salts (e.g., Imp. M(EP)) exhibit improved aqueous solubility .
- Metabolic Stability : The ethoxy spacer in the target may reduce oxidative metabolism compared to compounds with single-oxygen linkers (e.g., Imp. B(EP)) .
- Receptor Affinity: Preliminary molecular docking studies suggest the 3,5-dimethylpiperidine group enhances binding to G-protein-coupled receptors (GPCRs) over non-substituted piperidines .
Research Findings
- Synthetic Yield: The target compound’s synthesis achieves ~65% purity post-crystallization, lower than commercial analogues (e.g., 99% purity for 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HCl) due to stereochemical complexity .
- Toxicity : In vitro assays indicate moderate cytotoxicity (IC₅₀ = 12 µM in HepG2 cells), higher than Pimozide (IC₅₀ = 2 µM) but lower than Imp. B(EP) (IC₅₀ = 25 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
